2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole
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Overview
Description
2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole is a heterocyclic compound that features both a benzimidazole and a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzimidazole and triazole rings endows the molecule with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Alkylation: The triazole ring is then alkylated with a suitable alkyl halide to introduce the ethyl group.
Formation of Benzimidazole: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Coupling Reaction: Finally, the triazole and benzimidazole moieties are coupled together using a suitable linker, often through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and triazole rings.
Reduction: Reduced forms of the compound, often involving the reduction of double bonds or nitro groups.
Substitution: Substituted derivatives with various functional groups attached to the benzimidazole or triazole rings.
Scientific Research Applications
2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its role in modulating biological pathways and its potential as a molecular probe.
Mechanism of Action
The mechanism of action of 2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole compound with similar biological activities.
Benzimidazole: A compound with a similar core structure but lacking the triazole ring.
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Uniqueness
2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole is unique due to the combination of both benzimidazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and other fields .
Properties
IUPAC Name |
2-[2-(1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-2-4-10-9(3-1)14-11(15-10)5-6-16-8-12-7-13-16/h1-4,7-8H,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBNUHCIYLMXQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCN3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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